5-Isopropyl-2-methylpyridine1-oxide
Description
Overview of Pyridine (B92270) N-Oxide Derivatives and their Significance in Heterocyclic Chemistry
Pyridine N-oxides are a significant class of heterocyclic compounds characterized by a pyridine ring in which the nitrogen atom is oxidized. This N-oxide functional group fundamentally alters the electronic properties and reactivity of the pyridine ring, making these derivatives highly valuable in organic synthesis. The oxidation of the nitrogen atom introduces a formal positive charge on the nitrogen and a negative charge on theoxygen, which has profound implications for the molecule's reactivity.
The primary significance of pyridine N-oxides in heterocyclic chemistry stems from their enhanced reactivity compared to the parent pyridines. While pyridine itself is relatively deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, the N-oxide group can donate electron density into the ring through resonance. bldpharm.com This increases the electron density at the 2- and 4-positions, making the N-oxide more susceptible to electrophilic attack at these positions. bldpharm.com Conversely, the N-oxide group also activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. This dual reactivity makes pyridine N-oxides versatile intermediates for the synthesis of a wide array of substituted pyridines that are otherwise difficult to prepare. chemblink.comgoogle.com
The applications of pyridine N-oxide derivatives are extensive and varied. They serve as key building blocks for biologically active compounds, functional materials, and natural products. chemblink.comgoogle.com In the realm of catalysis, chiral pyridine N-oxides have been successfully employed as organocatalysts and ligands in asymmetric synthesis, leveraging the nucleophilic character of the N-oxide oxygen. Current time information in Bangalore, IN. Furthermore, the N-oxide moiety can be readily removed through deoxygenation reactions, allowing for the synthesis of the target substituted pyridine after the desired functionalization has been achieved. chemblink.com This strategic use of the N-oxide as an activating and directing group, followed by its removal, is a cornerstone of modern heterocyclic chemistry.
Rationale for Investigating Substituted Pyridine N-Oxides: Focus on 5-Isopropyl-2-methylpyridine 1-oxide
The investigation of substituted pyridine N-oxides is driven by the desire to fine-tune the electronic and steric properties of the pyridine ring system for specific applications. The nature, position, and number of substituents can significantly influence the reactivity, selectivity, and physical properties of the molecule. The compound 5-Isopropyl-2-methylpyridine 1-oxide is a case in point, where the presence of both a methyl and an isopropyl group is expected to impart specific characteristics.
The rationale for investigating a molecule like 5-Isopropyl-2-methylpyridine 1-oxide is rooted in understanding the interplay of substituent effects:
Electronic Effects: The methyl group at the 2-position and the isopropyl group at the 5-position are both electron-donating groups through an inductive effect. These groups can further enhance the electron density of the pyridine N-oxide ring, potentially increasing its reactivity towards electrophiles. The specific substitution pattern influences the regioselectivity of subsequent reactions.
Steric Effects: The bulky isopropyl group at the 5-position can introduce significant steric hindrance. This can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. For instance, in reactions where both the 2- and 6-positions are potentially reactive, the steric bulk of the adjacent isopropyl group could favor functionalization at the 6-position. In coordination chemistry, the steric profile of the ligand can affect the geometry and stability of the resulting metal complexes.
Solubility and Physical Properties: The presence of the alkyl groups (isopropyl and methyl) increases the lipophilicity of the molecule compared to unsubstituted pyridine N-oxide. This can alter its solubility in various organic solvents, which is a critical consideration in designing reaction conditions and in potential applications where specific solubility characteristics are required.
While detailed academic research specifically on 5-Isopropyl-2-methylpyridine 1-oxide is not extensively documented in publicly available literature, its structure suggests it would be a valuable substrate for studying the combined electronic and steric effects of alkyl groups on the reactivity and properties of the pyridine N-oxide scaffold.
Scope and Objectives of Academic Research on 5-Isopropyl-2-methylpyridine 1-oxide
The academic research on 5-Isopropyl-2-methylpyridine 1-oxide, though not widely published, would likely encompass several key areas, driven by the broader objectives within heterocyclic chemistry and materials science. The potential scope of such research would be to explore its utility as a synthetic intermediate, a ligand in coordination chemistry, or a model compound for physical organic studies.
Potential Research Objectives:
Synthesis and Functionalization: A primary objective would be the development of efficient and regioselective methods for the synthesis of 5-Isopropyl-2-methylpyridine 1-oxide itself, likely through the oxidation of the parent 5-isopropyl-2-methylpyridine. orgsyn.org Subsequent research would focus on exploring its reactivity in various organic transformations, such as electrophilic substitution, nucleophilic substitution, and transition metal-catalyzed C-H functionalization, to synthesize novel and complex pyridine derivatives. chemblink.com
Coordination Chemistry and Catalysis: The compound could be investigated as a ligand for various transition metals. The electronic and steric properties imparted by the isopropyl and methyl groups would influence the coordination environment of the metal center. Research would aim to synthesize and characterize novel metal complexes and evaluate their catalytic activity in reactions such as oxidations, reductions, and cross-coupling reactions.
Physical Organic Chemistry: 5-Isopropyl-2-methylpyridine 1-oxide could serve as a model compound to study the fundamental effects of its specific substitution pattern on the physicochemical properties of the pyridine N-oxide system. This could involve detailed spectroscopic and computational studies to understand its electronic structure, aromaticity, and the thermodynamic and kinetic parameters of its reactions. thegoodscentscompany.com
The overarching goal of research into specifically substituted pyridine N-oxides like this one is to expand the synthetic toolkit available to chemists and to develop new molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.
Data Tables
Table 1: Physicochemical Properties of 5-Isopropyl-2-methylpyridine 1-oxide
| Property | Value | Source |
| CAS Number | 134923-06-1 | chemblink.combldpharm.com |
| Molecular Formula | C₉H₁₃NO | bldpharm.com |
| Molecular Weight | 151.21 g/mol | bldpharm.com |
| SMILES Code | CC(C1=CC=C(C)N+=C1)C | bldpharm.com |
Note: Further experimental data such as melting point, boiling point, and detailed spectral information are not widely available in the cited literature.
Properties
CAS No. |
134923-06-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI Key |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Synonyms |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isopropyl 2 Methylpyridine 1 Oxide and Analogous Pyridine N Oxides
Direct Oxidation Approaches
The most straightforward method for the synthesis of pyridine (B92270) N-oxides is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation can be achieved using several oxidizing agents, which are primarily divided into peroxyacid-based systems and catalytic oxidation systems.
Peroxyacid-Mediated N-Oxidation
Peroxyacids are a classic and widely employed class of reagents for the N-oxidation of pyridines. The general mechanism involves the electrophilic transfer of an oxygen atom from the peroxyacid to the nucleophilic nitrogen of the pyridine ring. masterorganicchemistry.comlibretexts.org Common peroxyacids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and perbenzoic acid. tandfonline.comabertay.ac.ukorgsyn.org
The reaction is typically performed by treating the substituted pyridine, such as 2-methyl-5-isopropylpyridine, with the peroxyacid in a suitable solvent like dichloromethane (B109758) or acetic acid. tandfonline.comabertay.ac.uk The reactivity of the pyridine nitrogen is influenced by the electronic nature of the ring substituents. Electron-donating groups, like the isopropyl and methyl groups in the target compound, enhance the nucleophilicity of the nitrogen atom, thus facilitating the oxidation process. However, steric hindrance from substituents at the 2-position can sometimes impede the approach of the bulky peroxyacid reagent. researchgate.net
The reaction proceeds via a concerted mechanism, resulting in the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com For instance, the oxidation of various substituted pyridines with m-CPBA generally provides good to excellent yields of the corresponding N-oxides. tandfonline.comresearchgate.net
| Starting Pyridine | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Pyridine | 40% Peracetic Acid | None | 78-83 | orgsyn.org |
| 2-Methylpyridine (B31789) | Trichloroisocyanuric Acid/H₂O | Acetonitrile/Dichloromethane | 88 | tandfonline.com |
| 2,6-Dimethylpyridine | Trichloroisocyanuric Acid/H₂O | Acetonitrile/Dichloromethane | 85 | tandfonline.com |
| 2-Chloropyridine (B119429) | m-CPBA | Dichloromethane | - | abertay.ac.uk |
| 3-Methylpyridine | Microsomal Preparations | In Vitro | - | nih.gov |
Catalytic Oxidation Systems
To develop more environmentally benign and efficient processes, catalytic oxidation systems have been explored. A prominent example is the use of methylrhenium trioxide (MTO) in conjunction with hydrogen peroxide (H₂O₂). mdpi.comscispace.com This system is highly effective for the N-oxidation of a wide range of pyridines, including those with electron-withdrawing groups that are often resistant to oxidation by peroxyacids. nih.govgoogle.com
In the H₂O₂/MTO system, MTO acts as a catalyst to form highly reactive peroxorhenium species in situ, which are the active oxidants. nih.gov The use of hydrogen peroxide as the terminal oxidant is advantageous as its only byproduct is water. nih.gov The reaction conditions are generally mild, and the catalyst can be used in small quantities. mdpi.comnih.gov The addition of a Lewis base like pyridine can sometimes modify the catalyst's activity and selectivity. nih.gov Other catalytic systems, such as those based on phosphotungstic acid, have also been developed for the oxidation of pyridines with hydrogen peroxide, offering high yields under specific conditions. researchgate.net
| Starting Pyridine | Catalytic System | Solvent | Yield (%) | Reference |
| Pyridine Derivatives | MTO/H₂O₂ | Dichloromethane | - | mdpi.com |
| 2-Chloropyridine | Phosphotungstic Acid/H₂O₂ | - | 89.8 | researchgate.net |
| Pyridines | Hydrotalcite/H₂O₂/Benzonitrile | - | High | rsc.org |
| Quinoline | MTO/H₂O₂ | - | 87 | rsc.org |
Multi-Step Synthesis from Precursors
An alternative to direct oxidation is the synthesis of the target N-oxide from precursors that are either commercially available or prepared through separate synthetic steps. This approach is particularly useful when direct oxidation is inefficient or leads to unwanted side reactions.
Derivatization of Substituted Pyridines
This strategy involves starting with a pre-functionalized pyridine and modifying it to obtain the desired product. For the synthesis of 5-Isopropyl-2-methylpyridine 1-oxide, a plausible route could begin with 2-chloro-5-isopropyl-pyridine. This precursor can be synthesized and then subjected to a series of transformations. google.com
One pathway involves the oxidation of the 2-chloro-5-isopropyl-pyridine to its N-oxide, followed by nucleophilic substitution of the chlorine atom. The N-oxide group activates the positions ortho and para to it for nucleophilic attack. abertay.ac.ukthieme-connect.com For example, 2-chloropyridine N-oxide readily reacts with various nucleophiles. abertay.ac.uk A methyl group could potentially be introduced by reacting the 2-chloro-5-isopropylpyridine (B1353495) N-oxide with an appropriate organometallic reagent, although this would be followed by deoxygenation to get the desired pyridine before a final N-oxidation step. A more direct route described in patent literature involves the transformation of 2-chloro-5-isopropyl-pyridine into 5-isopropyl-pyridine-2-thiol, which is then chlorinated to a sulfochloride and subsequently converted to a sulfonamide. google.com While this specific patent trail leads to a different final product, it establishes 2-chloro-5-isopropyl-pyridine as a viable starting material for derivatization.
Synthesis via Functional Group Interconversions on the Pyridine Ring
The pyridine N-oxide functionality is a powerful tool for directing further functionalization of the pyridine ring. researchgate.net The N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position, and also activates the 2- and 4-positions for nucleophilic substitution. abertay.ac.ukumich.edu
Comparative Analysis of Synthetic Efficiencies and Regioselectivity for Isopropyl/Methyl Substituted N-Oxides
When synthesizing asymmetrically substituted pyridine N-oxides like 5-isopropyl-2-methylpyridine 1-oxide, both efficiency and regioselectivity are paramount.
Direct Oxidation: This is generally the most atom-economical and straightforward approach.
Efficiency: For pyridines with electron-donating substituents like methyl and isopropyl, direct oxidation with peroxyacids (e.g., m-CPBA, peracetic acid) is typically efficient, providing high yields. tandfonline.comorgsyn.org The enhanced nucleophilicity of the nitrogen atom facilitates the reaction. Catalytic systems like MTO/H₂O₂ are also highly efficient and can be more advantageous for less reactive (electron-deficient) pyridines. mdpi.comrsc.org
Regioselectivity: In the case of 5-isopropyl-2-methylpyridine, there is only one nitrogen atom, so regioselectivity of the N-oxidation itself is not an issue. However, the substituents can influence the reaction rate. The methyl group at the C2 position can exert a slight steric hindrance, potentially requiring longer reaction times or higher temperatures compared to an unhindered pyridine. The electron-donating nature of both the methyl and isopropyl groups cumulatively increases the electron density on the nitrogen, favoring oxidation.
Multi-Step Synthesis: This approach offers greater control but at the cost of step-economy.
Regioselectivity: The strength of this approach lies in its ability to control the placement of substituents precisely. For example, starting with 2-chloro-5-isopropyl-pyridine ensures the correct substitution pattern from the outset. Subsequent reactions, such as replacing the chloro group, can then be performed. The N-oxide group is a key intermediate for regioselective functionalization, such as halogenation or amination at the 2- or 6-positions with high control. nih.govresearchgate.netresearchgate.net
Comparison Summary:
| Method | Advantages | Disadvantages | Applicability for 5-Isopropyl-2-methylpyridine 1-oxide |
| Direct Oxidation (Peroxyacids) | Simple, one-step, high yields for electron-rich pyridines. tandfonline.comorgsyn.org | Use of potentially explosive reagents, byproduct removal. libretexts.orgorgsyn.org | Highly feasible and likely the most efficient route, given the activating nature of the substituents. |
| Direct Oxidation (Catalytic H₂O₂) | "Green" oxidant (H₂O₂), mild conditions, high efficiency for various pyridines. nih.govrsc.org | Catalyst cost (e.g., MTO), potential for catalyst deactivation. mdpi.comnih.gov | A strong alternative to peroxyacids, potentially offering milder conditions and a better environmental profile. |
| Multi-Step Synthesis | High regiochemical control, access to complex derivatives. google.comresearchgate.net | Lower overall yield, more steps, greater waste generation. | Less ideal unless the direct oxidation fails or the precursor (e.g., 2-chloro-5-isopropyl-pyridine) is readily available and a subsequent transformation is desired. |
Chemical Reactivity and Mechanistic Pathways of 5 Isopropyl 2 Methylpyridine 1 Oxide
N-Oxide Deoxygenation Reactions
The deoxygenation of the N-oxide is a fundamental reaction of pyridine (B92270) N-oxides, restoring the parent pyridine structure. This transformation can be accomplished using a variety of reducing agents. While specific studies on 5-isopropyl-2-methylpyridine 1-oxide are not extensively documented, the reactivity can be inferred from the general behavior of substituted pyridine N-oxides. Common reagents for this transformation include trivalent phosphorus compounds, such as triphenylphosphine (B44618) or phosphorus trichloride, as well as catalytic hydrogenation.
A notable recent development in this area is the use of photocatalytic systems. For instance, air-stable rhenium(I)-based photocatalysts have been shown to efficiently deoxygenate N-heterocyclic oxides, a process that can be accelerated by the presence of water. This method avoids the use of sacrificial oxophilic reagents, presenting a greener alternative for the deoxygenation of compounds like 5-isopropyl-2-methylpyridine 1-oxide.
Table 1: Common Reagents for Deoxygenation of Pyridine N-Oxides
| Reagent Class | Specific Examples | General Conditions |
|---|---|---|
| Phosphorus Compounds | PCl₃, PPh₃ | Varies, often requires heating |
| Catalytic Hydrogenation | H₂, Pd/C | Mild temperature and pressure |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
In the case of 5-isopropyl-2-methylpyridine 1-oxide, the directing effects of the existing alkyl substituents must also be considered. Alkyl groups are generally ortho- and para-directing activators due to their electron-donating inductive effects. libretexts.org Therefore, the outcome of an EAS reaction on this molecule will be a result of the combined directing effects of the N-oxide, the 2-methyl group, and the 5-isopropyl group.
The 2- and 6-positions are sterically hindered by the methyl group and the N-oxide, respectively. The 4-position is activated by the N-oxide through resonance and by the 2-methyl and 5-isopropyl groups through their ortho and para directing influence. The 3-position is meta to the N-oxide and ortho to the 2-methyl group, while the 5-position is occupied. Computational studies on the nitration of pyridine N-oxide suggest that under kinetic control, the ortho product may be favored, but under conditions where the oxygen atom is solvated, the para product is the experimentally observed outcome. rsc.org For 5-isopropyl-2-methylpyridine 1-oxide, electrophilic attack would likely be directed to the 4-position, influenced by the directing effects of the alkyl groups and the N-oxide.
Rearrangement Reactions of Pyridine N-Oxides (e.g., reactions with acylating agents like acetic anhydride)
A characteristic reaction of 2-alkylpyridine N-oxides is the Boekelheide rearrangement, which occurs upon treatment with acylating agents like acetic anhydride (B1165640). wikipedia.org This reaction involves the functionalization of the alkyl group at the 2-position. For 5-isopropyl-2-methylpyridine 1-oxide, the reaction would proceed via the 2-methyl group.
The mechanism begins with the acylation of the N-oxide oxygen by acetic anhydride. wikipedia.org This is followed by deprotonation of the α-carbon of the 2-methyl group by the acetate (B1210297) anion. wikipedia.org The resulting intermediate then undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to yield an acetylated hydroxymethylpyridine derivative. wikipedia.org Subsequent hydrolysis of the acetate ester would furnish 2-(hydroxymethyl)-5-isopropylpyridine. wikipedia.org While originally performed at high temperatures, the use of trifluoroacetic anhydride (TFAA) can often allow for the reaction to proceed at room temperature. wikipedia.orgsemanticscholar.org
The mechanism of the Boekelheide rearrangement has been a subject of study, with evidence suggesting that it can proceed through either concerted, ion-pair, or radical-pair intermediates depending on the specific substrate and reaction conditions.
Table 2: Mechanistic Steps of the Boekelheide Rearrangement
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Acylation of the N-oxide oxygen | O-acylated pyridine N-oxide |
| 2 | Deprotonation of the α-methyl carbon | Methylene intermediate |
| 3 | semanticscholar.orgsemanticscholar.org-Sigmatropic rearrangement | Acetylated methylpyridine |
Reactivity of Alkyl Substituents (e.g., methyl group functionalization)
The N-oxide functionality enhances the reactivity of the alkyl group at the 2-position. researchgate.net As discussed in the context of the Boekelheide rearrangement, the 2-methyl group of 5-isopropyl-2-methylpyridine 1-oxide can be readily functionalized. Besides rearrangement with acetic anhydride, other reagents can be employed to achieve different transformations. For example, treatment of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) or triphosgene (B27547) can lead to the formation of 2-chloromethylpyridine. wikipedia.org This enhanced reactivity is attributed to the ability of the N-oxide to stabilize intermediates formed during the reaction. The isopropyl group at the 5-position is less activated and would not be expected to undergo similar functionalization reactions under these conditions.
Interactions with Various Reagents (e.g., nucleophiles, electrophiles)
The presence of the N-oxide group makes the pyridine ring of 5-isopropyl-2-methylpyridine 1-oxide susceptible to attack by both electrophiles and nucleophiles.
Interaction with Electrophiles: As detailed in section 3.2, the ring itself undergoes electrophilic aromatic substitution, with the regioselectivity influenced by the substituents. The oxygen atom of the N-oxide is also nucleophilic and can be attacked by electrophiles, which is the initial step in reactions like the Boekelheide rearrangement.
Interaction with Nucleophiles: Pyridine N-oxides are generally more reactive towards nucleophiles than their parent pyridines. Nucleophilic attack is favored at the 2- and 4-positions. scripps.edu The general mechanism involves the initial attack of an electrophile on the N-oxide oxygen, creating a good leaving group. A subsequent nucleophilic attack at the 2- or 4-position leads to substitution. scripps.edu In 5-isopropyl-2-methylpyridine 1-oxide, the 2-position is sterically hindered by the methyl group, potentially favoring nucleophilic attack at the 4- or 6-positions, depending on the specific reagents and reaction conditions.
Spectroscopic and Structural Characterization of 5 Isopropyl 2 Methylpyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H, ¹³C NMR analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual protons and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the isopropyl group. The integration of these signals would confirm the number of protons in each environment. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the N-oxide group. rsc.org The methyl protons would present as a singlet, while the isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups, a characteristic splitting pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate at lower field (typically δ 120-150 ppm) compared to the aliphatic carbons of the methyl and isopropyl substituents. rsc.orgacs.org The presence of the N-oxide group generally causes a downfield shift for the α- and γ-carbons and an upfield shift for the β-carbons of the pyridine ring. osti.gov
Predicted ¹³C NMR Chemical Shifts for 5-Isopropyl-2-methylpyridine 1-oxide: A predicted ¹³C NMR spectrum in H₂O suggests the following chemical shifts, though it's important to note these are computational predictions and not experimental values. hmdb.ca
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 149.5 |
| C3 | 125.8 |
| C4 | 135.2 |
| C5 | 137.1 |
| C6 | 138.9 |
| C (isopropyl CH) | 33.4 |
| C (isopropyl CH₃) | 23.7 |
| C (2-methyl) | 17.5 |
Note: This table is based on predicted data and should be confirmed with experimental results.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule by probing its vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of 5-isopropyl-2-methylpyridine 1-oxide is expected to exhibit characteristic absorption bands. A strong band associated with the N-O stretching vibration is a hallmark of pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. iucr.org Other expected bands include C-H stretching vibrations for the aromatic, methyl, and isopropyl groups (around 2800-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹), and various bending vibrations. asianjpr.com
Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The spectrum would also show bands corresponding to the various vibrational modes of the molecule. Aromatic ring stretching vibrations are often strong in Raman spectra. While specific data for this compound is scarce, studies on related molecules like 2-methylpyridine (B31789) 1-oxide can provide a basis for interpretation. thegoodscentscompany.comresearchgate.net The symmetric stretching of the graphitic sp² carbons, if any carbonaceous impurities were present, would appear around 1570 cm⁻¹ (G band), with disordered carbon showing a band near 1340 cm⁻¹ (D band). researchgate.net
Key Vibrational Modes for Pyridine N-Oxides:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-O Stretch | 1200 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like pyridine N-oxides, π → π* and n → π* transitions are typically observed.
The UV-Vis spectrum of pyridine N-oxide itself shows a strong absorption band around 265 nm in various solvents, which is attributed to a π → π* transition. nist.gov The introduction of substituents like the methyl and isopropyl groups on the pyridine ring is expected to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and may also affect the intensity of the absorption. A study on 2-methylpyridine 1-oxide reported its UV spectrum, which can serve as a reference. thegoodscentscompany.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For 5-isopropyl-2-methylpyridine 1-oxide, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of alkylpyridine N-oxides under electron impact is characterized by several key pathways. researchgate.net A common fragmentation is the loss of an oxygen atom, resulting in a significant [M-16]⁺ ion. researchgate.net Another characteristic fragmentation is the loss of a hydroxyl radical ([M-OH]⁺), which is particularly prominent for 2-alkyl substituted pyridine N-oxides. researchgate.net The fragmentation of the isopropyl group would likely lead to the loss of a methyl radical ([M-15]⁺) or a propyl radical. miamioh.edu The presence of these characteristic fragment ions in the mass spectrum would provide strong evidence for the structure of 5-isopropyl-2-methylpyridine 1-oxide.
Common Fragmentation Pathways for Alkylpyridine N-Oxides:
| Fragmentation | Resulting Ion |
|---|---|
| Loss of Oxygen | [M-16]⁺ |
| Loss of Hydroxyl Radical | [M-OH]⁺ |
| Loss of Alkyl Radical (from substituent) | e.g., [M-CH₃]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination (informed by related pyridine N-oxides)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 5-isopropyl-2-methylpyridine 1-oxide itself was not found in the search results, the structures of numerous related pyridine N-oxides have been determined. iucr.orgiucr.orgacs.orgrsc.org
These studies reveal key structural features of the pyridine N-oxide moiety. The pyridine ring is generally planar. nih.gov The N-O bond length is a critical parameter and is influenced by the electronic nature of the substituents on the ring. nih.gov Electron-donating groups, such as alkyl groups, tend to increase the N-O bond length, while electron-withdrawing groups decrease it. nih.gov The crystal packing is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking.
Gas-phase Electron Diffraction for Molecular Structure Determination in the Gas Phase (informed by related studies)
Gas-phase electron diffraction (GED) is a technique used to determine the molecular structure of compounds in the gaseous state, providing information free from intermolecular interactions present in the solid state.
While no specific GED study for 5-isopropyl-2-methylpyridine 1-oxide was identified, research on related molecules like 4-methylpyridine (B42270) N-oxide has been conducted. nih.govdntb.gov.ua These studies, often combined with quantum chemical calculations, provide precise bond lengths and angles for the molecule in the gas phase. nih.govbohrium.com For instance, in 4-methylpyridine N-oxide, the pyridine ring was found to be planar. nih.gov It is expected that 5-isopropyl-2-methylpyridine 1-oxide would also exhibit a planar or near-planar pyridine ring in the gas phase, with the geometry of the isopropyl and methyl groups being a key area of interest for a GED study.
Computational and Theoretical Investigations of 5 Isopropyl 2 Methylpyridine 1 Oxide
Density Functional Theory (DFT) and Semi-Empirical Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries, electronic properties, and spectroscopic parameters for pyridine (B92270) N-oxide derivatives. nih.gov
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-isopropyl-2-methylpyridine 1-oxide, this involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This process yields key data on bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for the rotatable isopropyl group attached to the pyridine ring. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be generated. researchgate.net This analysis identifies the most stable rotational conformers (energy minima) and the energy barriers for rotation (transition states). Such studies for similar substituted cyclic compounds have been effectively performed using DFT approximations. researchgate.net
Table 1: Representative Predicted Geometric Parameters for 5-Isopropyl-2-methylpyridine 1-oxide from DFT Calculations Note: This table contains hypothetical data representative of what a DFT calculation would yield, based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-O | ~ 1.30 |
| N1-C2 | ~ 1.38 | |
| C5-C(isopropyl) | ~ 1.52 | |
| C2-C(methyl) | ~ 1.51 | |
| **Bond Angles (°) ** | O-N1-C2 | ~ 118 |
| C4-C5-C6 | ~ 119 | |
| N1-C2-C3 | ~ 121 | |
| Dihedral Angles (°) | C4-C5-C(isopropyl)-H | ~ 60 / 180 |
Understanding the electronic structure of a molecule is crucial for predicting its reactivity. DFT calculations provide insights into the distribution of electrons within 5-isopropyl-2-methylpyridine 1-oxide.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. scispace.com For 5-isopropyl-2-methylpyridine 1-oxide, the electron-donating methyl and isopropyl groups are expected to raise the HOMO energy, while the polar N-oxide group influences both frontier orbitals.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. youtube.com It uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net For this molecule, the ESP map would show a significant negative potential around the N-oxide oxygen atom, highlighting it as a primary site for hydrogen bonding and electrophilic attack. The aromatic ring and alkyl groups would show varying degrees of less negative or slightly positive potential.
Table 2: Predicted Electronic Properties for 5-Isopropyl-2-methylpyridine 1-oxide Note: This table contains hypothetical data representative of what a DFT calculation would yield.
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. rsc.org
NMR Chemical Shifts: Quantum mechanical calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 5-isopropyl-2-methylpyridine 1-oxide, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental spectra to aid in peak assignment and structural verification. nih.gov
Vibrational Frequencies: Theoretical calculations can also determine the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for the N-O stretching mode, C-H vibrations of the alkyl groups, and pyridine ring vibrations can be compared with experimental data. researchgate.net Often, a scaling factor is applied to the calculated frequencies to better match the experimental values due to approximations in the theoretical models. researchgate.net
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: This table contains hypothetical data representative of what a DFT calculation would yield.
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |
| N-O Stretch | ~ 1250 - 1300 |
| C-H Stretch (Aromatic) | ~ 3050 - 3100 |
| C-H Stretch (Alkyl) | ~ 2850 - 3000 |
| Ring Breathing Mode | ~ 990 - 1020 |
Studies on Acid-Base Behavior and Protonation Thermodynamics (pKa, Gas-phase Basicity, Proton Affinity)
The N-oxide functional group imparts significant basic character to the molecule. The oxygen atom, with its high electron density, is the primary site of protonation.
Proton Affinity (PA) and Gas-phase Basicity (GPB): Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. wikipedia.org Gas-phase basicity is the negative of the Gibbs free energy change for the same reaction and thus includes entropic effects. wikipedia.orgnih.gov These values quantify the intrinsic basicity of a molecule in the absence of solvent. Computational methods can reliably calculate the energies of the neutral molecule and its protonated form, allowing for the determination of PA and GPB. researchgate.net The higher the PA value, the stronger the gas-phase base. wikipedia.org
pKa: The pKa is a measure of acidity in a solution. While directly calculating pKa is complex, computational models combined with thermodynamic cycles can provide reliable estimates. These calculations would confirm that the conjugate acid of 5-isopropyl-2-methylpyridine 1-oxide is significantly more acidic than protonated pyridine, due to the electronic influence of the N-oxide group. A related compound, 5-ethyl-2-methylpyridine (B142974) 1-oxide, has a reported pKa of -1.288 for its conjugate acid, indicating it is a strong acid. chemicalbook.com
Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Prediction
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. wikipedia.org By analyzing the energies and spatial distributions of the HOMO and LUMO of 5-isopropyl-2-methylpyridine 1-oxide, its interactions with various reagents can be predicted.
For example, in a reaction with an electrophile, the reaction will likely occur at the atomic center with the largest coefficient in the HOMO, which for this molecule is expected to be the N-oxide oxygen. Conversely, in a reaction with a nucleophile, the reaction would be directed towards atoms with the largest coefficients in the LUMO. FMO theory is a powerful tool for rationalizing and predicting the outcomes of pericyclic reactions, cycloadditions, and other concerted reaction pathways. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and a specific property, such as its biological activity or physical behavior.
To build a QSAR model for 5-isopropyl-2-methylpyridine 1-oxide and its analogs, a series of molecular descriptors would first be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. These calculated descriptors for a set of related compounds are then correlated with their experimentally measured activity using statistical techniques like multiple linear regression. researchgate.net The resulting mathematical model can then be used to predict the activity of new, untested compounds based solely on their calculated structural descriptors. researchgate.net
Coordination Chemistry of 5 Isopropyl 2 Methylpyridine 1 Oxide As a Ligand
Formation of Metal Complexes with Transition Metal Ions
5-Isopropyl-2-methylpyridine 1-oxide, a derivative of pyridine (B92270) N-oxide, readily forms coordination complexes with a variety of transition metal ions. wikipedia.org The oxygen atom of the N-oxide group serves as the primary coordination site, donating a pair of electrons to the metal center. wikipedia.org The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the stoichiometry of the reactants.
Ligand Coordination Modes and Denticity
Pyridine N-oxides, including 5-isopropyl-2-methylpyridine 1-oxide, are classified as monodentate ligands, meaning they typically form one coordination bond with a central metal ion through the oxygen atom. wikipedia.orguef.fi However, the coordination behavior can be more complex. Depending on the specific metal ion and the steric and electronic environment, pyridine N-oxide derivatives have been observed to exhibit varying coordination bond denticities, acting as monodentate, bidentate, or even tridentate ligands. jyu.fi In some cases, the oxygen atom can bridge two metal centers, leading to the formation of polynuclear complexes. iucr.org The presence of substituents on the pyridine ring, such as the isopropyl and methyl groups in 5-isopropyl-2-methylpyridine 1-oxide, can influence the preferred coordination mode. jyu.fi
Structural Characterization of Coordination Complexes (e.g., X-ray diffraction)
Interactive Table: Crystallographic Data for Representative Pyridine N-Oxide Complexes.
| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Tris(2-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) | Co(II) | Trigonal–bipyramidal | Co-O, Co-N | O-Co-O, O-Co-N | iucr.org |
| [Ni(ONC5H5)6]2+ | Ni(II) | Octahedral | Ni-O | O-Ni-O | wikipedia.org |
Coordination with Lanthanide and Actinide Metal Ions
The coordination chemistry of pyridine N-oxide derivatives extends to the f-block elements, the lanthanides and actinides. These large, hard metal ions have a strong affinity for hard donor atoms like the oxygen of the N-oxide group. hbni.ac.in Research on analogous ligand systems has demonstrated the formation of stable complexes with lanthanide nitrates, where the N-oxide ligand coordinates to the metal ion. researchgate.net The stoichiometry of the resulting complexes, such as 1:1 or 2:1 ligand-to-metal ratios, can be controlled by the reaction conditions. researchgate.net The coordination of 5-isopropyl-2-methylpyridine 1-oxide with lanthanide and actinide ions is expected to follow similar principles, driven by the electrostatic interaction between the hard metal cation and the hard oxygen donor.
Electronic and Steric Effects of Isopropyl and Methyl Substituents on Coordination Properties
The isopropyl and methyl groups attached to the pyridine ring of 5-isopropyl-2-methylpyridine 1-oxide exert significant electronic and steric effects that modulate its coordination properties. rsc.orgresearchgate.net
Electronic Effects: The methyl and isopropyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and, consequently, on the N-oxide oxygen atom. An increase in electron density on the oxygen atom enhances its basicity and its ability to donate electron density to a metal ion, potentially leading to stronger metal-ligand bonds. oulu.fi
Thermodynamic and Kinetic Studies of Complex Formation
Thermodynamic and kinetic studies provide quantitative insights into the stability and formation rates of metal complexes.
Thermodynamics: The stability of a metal complex is quantified by its formation constant (K). A larger formation constant indicates a more stable complex. The thermodynamic stability of complexes with 5-isopropyl-2-methylpyridine 1-oxide will be influenced by the aforementioned electronic and steric effects. The electron-donating nature of the alkyl groups is expected to increase the basicity of the ligand, which generally correlates with increased complex stability. researchgate.net However, significant steric hindrance from these groups could potentially decrease complex stability, especially with smaller metal ions. researchgate.net
Catalytic Applications and Mechanistic Aspects of 5 Isopropyl 2 Methylpyridine 1 Oxide in Catalysis
Role as a Nucleophilic Organocatalyst
The function of 5-Isopropyl-2-methylpyridine 1-oxide as a nucleophilic organocatalyst can be understood by drawing parallels with the well-studied 4-(dimethylamino)pyridine (DMAP) and its chiral N-oxide derivatives. acs.orgresearchgate.net In nucleophilic catalysis, the catalyst operates by attacking an electrophilic substrate to form a reactive intermediate, which is then more susceptible to reaction with a nucleophile.
Pyridine-N-oxides, including 5-isopropyl-2-methylpyridine 1-oxide, have emerged as potent nucleophilic catalysts, particularly in acyl transfer reactions. researchgate.net Unlike their parent pyridines where the ring nitrogen is the nucleophilic center, in N-oxides, the exocyclic oxygen atom acts as the nucleophile. acs.orgresearchgate.net This seemingly subtle change has profound implications for reactivity and stereoselectivity. The oxygen atom of the N-oxide is a hard nucleophile, which can be advantageous in specific transformations.
The development of chiral DMAP-N-oxides has been a significant breakthrough in asymmetric catalysis. acs.orgresearchgate.net These catalysts have demonstrated high efficiency in reactions like the asymmetric Steglich rearrangement, producing C-acylated azlactones with excellent yields and enantioselectivities. researchgate.net Research has shown that the strong electron-donating dialkylamino group at the C-4 position, characteristic of DMAP, is not always essential for high catalytic activity in N-oxides. It can be replaced by other groups, such as aryl substituents, paving the way for structural diversity. acs.org
In the case of 5-Isopropyl-2-methylpyridine 1-oxide, the isopropyl group at the C-5 position and the methyl group at the C-2 position influence the electronic properties and steric environment of the nucleophilic oxygen. These substituents, while less activating than a 4-dimethylamino group, still modulate the nucleophilicity of the N-oxide and provide a specific steric profile that can be beneficial for selectivity in certain reactions.
Table 1: Comparison of Catalytic Performance in Acylative Dynamic Kinetic Resolution
| Catalyst | Yield (%) | Regioselectivity (rr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Chiral DMAP (C1a) | 39 | >20:1 | 18 |
| Chiral DMAP-N-oxide (C3b) | - | >20:1 | 61 |
| Chiral 4-Aryl-pyridine-N-oxide (C4a) | 92 | >20:1 | 88 |
Data sourced from a study on the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides, illustrating the superior performance of certain N-oxide catalysts over traditional DMAP analogues. acs.org
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
Beyond its role as an organocatalyst, 5-Isopropyl-2-methylpyridine 1-oxide serves as an effective ligand in both homogeneous and heterogeneous transition metal catalysis. The pyridine (B92270) moiety is a cornerstone in coordination chemistry, capable of stabilizing various metal centers and influencing the catalytic activity of the resulting complexes. researchgate.net
In homogeneous catalysis , the N-oxide functionality provides a key coordination site. The oxygen atom can bind to a metal center, and the steric bulk imparted by the isopropyl and methyl groups can create a specific coordination environment. This environment influences the accessibility of the metal's active site, thereby controlling the selectivity of the catalyzed reaction. Pyridine-based ligands have been successfully employed in a vast array of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation. researchgate.netarabjchem.org For instance, ruthenium complexes bearing pyridine-based ligands have shown promise in dehydrogenation reactions. arabjchem.org
In the domain of heterogeneous catalysis , ligands like 5-Isopropyl-2-methylpyridine 1-oxide can be anchored to solid supports to create catalysts that combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. acs.org One approach involves the synthesis of metal-organic frameworks (MOFs), where the pyridine N-oxide could act as a building block or be introduced post-synthetically. acs.org Another strategy is Surface Organometallic Chemistry (SOMC), which treats the surface of a support material like an oxide as a ligand itself, coordinating with molecular precursors. acs.org A molecule like 5-Isopropyl-2-methylpyridine 1-oxide could also be part of a bifunctional catalyst, possessing both a metal-binding site and another functional group for substrate activation. acs.orgnih.gov
Catalytic Activity in Specific Organic Transformations
The unique electronic and steric properties of 5-Isopropyl-2-methylpyridine 1-oxide make it a candidate for catalyzing a variety of organic reactions.
Oxidation Reactions
Pyridine N-oxides are recognized as effective oxidants in certain catalytic cycles, particularly in gold-catalyzed reactions. nih.gov They function as nucleophilic oxidants, capable of intermolecularly oxidizing alkynes. This strategy has become a prime method for accessing gold-catalyzed alkyne oxidation. nih.gov The reaction typically involves the N-oxide attacking a gold-activated alkyne, leading to the formation of an α-oxo gold carbene intermediate, which can then undergo further transformations. nih.gov
Furthermore, metal complexes incorporating pyridine-based ligands are active in a range of oxidation reactions. For example, copper(I) complexes with chiral pyridine-containing ligands catalyze the Kharash–Sosnovsky allylic oxidation, yielding optically active allylic benzoates. researchgate.net Iron complexes featuring pyridine-containing macrocyclic ligands have also been shown to catalyze the oxidation of various substrates. unimi.it The selective oxidation of alkylpyridines to their corresponding carboxylic acids is an industrially important process, often catalyzed homogeneously by metal/bromide systems or heterogeneously in the gas phase. psu.edu A molecularly defined polymaleimide derivative has been shown to act as a heterogeneous catalyst for the selective oxidation of N-heterocycles like quinoline. d-nb.info
Hydrogenation Reactions
In catalytic hydrogenation, pyridine-based ligands are integral to many successful homogeneous and heterogeneous systems. While noble metals like palladium, rhodium, and ruthenium are common, there is growing interest in catalysts based on more abundant metals like nickel. acs.orgacs.org
Ruthenium complexes with pincer-type ligands incorporating a central pyridine ring (PNP and PNN ligands) are effective for the hydrogenation of esters. acs.org Similarly, iridium complexes bearing chiral diphosphole ligands have demonstrated high efficiency and selectivity in the asymmetric hydrogenation of pyridinium (B92312) salts. rsc.org The steric and electronic profile of a ligand like 5-Isopropyl-2-methylpyridine 1-oxide can be tuned to optimize catalyst performance. For instance, in frustrated Lewis pair (FLP) catalysis for olefin hydrogenation, altering the steric bulk of ligands on an oxorhenium complex was found to directly impact catalytic activity. researchgate.net
Table 2: Selected Catalysts for Hydrogenation of N-Heterocycles
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| 10% Ni/NC-1-M-I-300 | Methyl nicotinate | High conversion (98.5%) and selectivity (97.2%) under mild conditions. acs.org |
| Ru PNP/PNN complexes | Esters | Operates via an aromatization/dearomatization sequence. acs.org |
| Ir/MP2-SEGPHOS | 2-Substituted pyridinium salts | Highly efficient and selective for asymmetric hydrogenation (up to 95% ee). rsc.org |
Acyl Transfer Reactions
As discussed in section 7.1, 5-Isopropyl-2-methylpyridine 1-oxide is structurally related to a class of highly effective catalysts for acyl transfer reactions. Chiral DMAP-N-oxides, which share the pyridine-N-oxide core, have been developed as superior catalysts for various asymmetric acylations. researchgate.net
The mechanism of catalysis involves the nucleophilic attack of the N-oxide oxygen on the acylating agent (e.g., an anhydride), forming a highly reactive N-acyloxypyridinium intermediate. acs.org This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst. The efficiency of these catalysts has been demonstrated in challenging reactions like the dynamic kinetic resolution of azoles and the Steglich rearrangement of O-acylated azlactones, achieving high yields and enantioselectivities. acs.orgresearchgate.net The substitution pattern on the pyridine ring is crucial for tuning the catalyst's nucleophilicity and steric environment to achieve optimal results. acs.org
Elucidation of Catalytic Reaction Mechanisms
Understanding the reaction mechanism is paramount for catalyst optimization and development. For reactions involving 5-Isopropyl-2-methylpyridine 1-oxide, the predominant mechanisms depend on its specific role.
When acting as a nucleophilic organocatalyst in acyl transfer, the mechanism proceeds via the formation of an N-acyloxypyridinium cation intermediate, as confirmed by experimental and computational studies on related 4-aryl-pyridine-N-oxides. acs.org The rate-determining and enantio-determining step is often the nucleophilic substitution of this activated intermediate by the substrate. acs.org
When employed as a ligand in transition metal catalysis, the N-oxide can influence the mechanism by modifying the electronic properties of the metal center or by dictating the stereochemical outcome through steric hindrance. For instance, in Rh(III)-catalyzed C-H olefination, a picolinamide (B142947) directing group coordinates to the metal, facilitating a cyclometalation step that is crucial to the catalytic cycle. nih.gov
While sigmatropic rearrangements , a class of pericyclic reactions involving the migration of a sigma bond across a pi system, are important in organic synthesis, they are not the primary mechanistic pathway for the catalytic applications discussed for this N-oxide. libretexts.orglibretexts.org The Cope and Claisen rearrangements ( unimi.itunimi.it sigmatropic shifts) and various hydrogen shifts ( researchgate.netacs.org) are classic examples. libretexts.org However, the catalytic activity of 5-Isopropyl-2-methylpyridine 1-oxide is more directly explained by mechanisms involving nucleophilic attack, formation of reactive intermediates, and ligand-metal interactions that facilitate substrate activation and transformation. acs.orgacs.org
Potential Applications in Advanced Materials and Chemical Systems
Contribution to the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govkyoto-u.ac.jpchalmers.se The properties of these materials, such as porosity, catalytic activity, and luminescence, are highly dependent on the geometry of the metal center and the nature of the organic linker. nih.gov
Pyridine (B92270) N-oxides are excellent ligands for building these structures because the oxygen atom can coordinate to metal centers, often bridging two or more metal ions to create extended one-, two-, or three-dimensional networks. wikipedia.orgnih.govtandfonline.com For instance, studies on manganese(II) acetate (B1210297) with substituted pyridine N-oxides, including 2-methylpyridine (B31789) N-oxide, have shown the formation of complex chain structures where the N-oxide and acetate groups bridge multiple metal centers. iucr.org The specific structure is influenced by the substituent on the pyridine ring. iucr.org
While direct synthesis of CPs or MOFs using 5-isopropyl-2-methylpyridine 1-oxide is not yet widely reported, its structural features suggest significant potential. The N-oxide group would serve as the primary coordination site. The isopropyl and methyl groups would influence the framework's topology and pore environment by introducing steric hindrance, potentially leading to larger, more complex pore structures and affecting the material's interactions with guest molecules.
| Metal Ion | Pyridine N-Oxide Ligand | Other Ligands | Resulting Structure | Key Finding |
| Manganese(II) | 2-Methylpyridine N-oxide | Acetate, Water | 1D Coordination Polymer | The N-oxide and acetate ligands bridge Mn(II) centers to form a repeating tetrameric chain. iucr.org |
| Copper(II) | Pyridine N-oxide | o-Nitrobenzoate | Dinuclear "Paddle Wheel" Complex | The N-oxide acts as a terminal ligand on a dinuclear copper core. nih.gov |
| Manganese(II) | Pyridine N-oxide | Various Benzoates | 1D Coordination Polymer | The structure and magnetic properties are influenced by the substituents on the benzoate (B1203000) ligand. tandfonline.com |
| Copper(II) | Nicotinic acid N-oxide | Water | 1D Coordination Polymer | The N-oxide ligand contributes to a six-coordinate copper(II) environment. nih.gov |
This table presents data on coordination complexes formed with related pyridine N-oxide ligands, illustrating the principles applicable to 5-isopropyl-2-methylpyridine 1-oxide.
Incorporation into Functional Materials (e.g., material science applications via coordination chemistry)
The ability of 5-isopropyl-2-methylpyridine 1-oxide to coordinate with a wide array of metal ions allows for its incorporation into various functional materials. ontosight.ai The properties of these materials are a direct consequence of the interaction between the ligand and the metal center. Coordination chemistry with pyridine N-oxides has been used to develop materials with specific magnetic, optical, and catalytic properties. wikipedia.orgnih.gov
For example, the functionalization of materials via the N-oxide strategy is a known approach in photocatalysis. researchgate.net The electronic properties of the pyridine N-oxide ligand can be tuned by its substituents, which in turn affects the properties of the resulting metal complex. acs.org In 5-isopropyl-2-methylpyridine 1-oxide, the electron-donating methyl group and the bulky isopropyl group can modify the redox potential and steric environment of a coordinated metal center, potentially enhancing catalytic activity or selectivity in reactions like oxidation. acs.org Furthermore, experimental and computational studies on 2-methylpyridine 1-oxide have provided detailed insights into its molecular structure and vibrational spectra, which is foundational for designing materials with desired properties. thegoodscentscompany.com
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field. Pyridine N-oxides are particularly effective building blocks in supramolecular chemistry. sioc-journal.cn The oxygen atom is a strong hydrogen bond acceptor, enabling the formation of robust networks. rsc.orgtandfonline.com
Research has shown that pyridine N-oxides can form predictable hydrogen-bonding patterns (synthons) with molecules containing acidic protons, such as carboxylic acids or phenols. researchgate.net These interactions have been used to construct co-crystals with specific architectures. researchgate.net In the case of 5-isopropyl-2-methylpyridine 1-oxide, the N-oxide group would be the primary site for hydrogen bonding, while the hydrophobic isopropyl group could drive self-assembly in aqueous environments through hydrophobic interactions. The self-assembly of coordination cages has also been shown to be directed by the inclusion of pyridine N-oxide guests, which stabilize the structure through hydrogen bonding and complementary steric fit. rsc.org
| Interaction Type | Role of Pyridine N-Oxide | Example System |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor via the oxygen atom. rsc.orgtandfonline.com | Co-crystals with dicarboxylic acids or drug molecules like ferulic acid. tandfonline.comresearchgate.net |
| Guest Inclusion | Serves as a template or stabilizing guest within a larger host molecule. | Inclusion within a self-assembled coordination cage, directing its formation. rsc.org |
| Coordination-Driven Self-Assembly | The N-oxide coordinates to a metal ion, which then directs the assembly of a larger structure. acs.org | Formation of multimetallic complexes and polymers with transition metals. acs.org |
| Anion-π Interactions | The electron-deficient pyridine ring can interact favorably with anions. | Stabilizing supramolecular architectures containing encapsulated anions. |
This table outlines the key non-covalent interactions and roles of pyridine N-oxides in supramolecular chemistry, which are relevant to the potential of 5-isopropyl-2-methylpyridine 1-oxide.
Emerging Applications in Chemical Sensor Development
The unique electronic and reactive properties of the N-oxide group make it a valuable component in the design of chemical sensors. rsc.orgresearchgate.net A prominent strategy involves creating "turn-on" fluorescent probes. researchgate.netacs.org In this design, a non-fluorescent or weakly fluorescent molecule containing a pyridine N-oxide is attached to a fluorophore. nih.gov The N-oxide group quenches the fluorescence. In the presence of a specific analyte, such as the Fe(II) ion, the N-O bond is cleaved through a reduction reaction. researchgate.netnih.gov This cleavage restores the fluorescence of the fluorophore, providing a direct and selective detection signal. nih.gov
This "N-oxide strategy" has been successfully used to develop highly selective sensors for biologically important species. nih.gov The photophysical properties of these sensors, such as their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the pyridine ring. nih.gov The diphenylaminostyryl pyridine-N-oxide (TNO), for example, has been shown to be an excellent probe for imaging lipid droplets in cells due to the unique properties conferred by the N-oxide group. nih.gov Given these precedents, 5-isopropyl-2-methylpyridine 1-oxide could serve as a scaffold for new sensors, where its specific substitution pattern could be used to optimize solubility, cell permeability, and interaction with target analytes. ontosight.aivulcanchem.com
| Sensor/Probe Name | Target Analyte | Sensing Mechanism | Signal Output |
| RhoNox-1 | Fe(II) | Deoxygenation of the N-oxide by Fe(II) restores the fluorophore. nih.gov | 30-fold increase in fluorescence. nih.gov |
| CoNox-1, FluNox-1 | Fe(II) | N-oxide reduction by Fe(II). nih.gov | Turn-on fluorescence (blue and green, respectively). nih.gov |
| Quinoline N-oxide based probe | H₂S / Formaldehyde | N-O bond cleavage reconstructs the electron system of the fluorophore. acs.org | Turn-on fluorescence, enabling naked-eye detection. acs.org |
| Diphenylaminostyryl pyridine-N-oxide (TNO) | Lipid Droplets | Specific localization and fluorescence within lipid droplets. nih.gov | Targeted fluorescence imaging. nih.gov |
This table showcases examples of chemical sensors based on the pyridine N-oxide scaffold, demonstrating the potential for developing similar systems with 5-isopropyl-2-methylpyridine 1-oxide.
Conclusion and Future Research Directions for 5 Isopropyl 2 Methylpyridine 1 Oxide
Summary of Key Research Findings
Research surrounding 5-Isopropyl-2-methylpyridine 1-oxide is primarily documented within the context of its role as a synthetic intermediate in the development of complex pharmaceutical compounds. Patent literature reveals its utility as a precursor in the multi-step synthesis of potent endothelin receptor antagonists.
Specifically, a derivative of this N-oxide is a key component in constructing pharmacologically active molecules. For instance, the compound 5-isopropyl-pyridine-2-sulfonic acid {6-chloro-5-(2-methoxy-phenoxy)-2-(1-oxy-pyridin-4-yl)-pyrimidin-4-yl} amide is synthesized as an intermediate. google.comgoogleapis.com This molecule is then further elaborated through subsequent reactions, such as reaction with sodium in ethylene (B1197577) glycol, to yield final target compounds like 5-isopropyl-pyridine-2-sulfonic acid {6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-[2-(1H-tetrazol-5-yl)-pyridin-4-yl]-pyrimidin-4-yl}-amide. google.comgoogleapis.com
The core findings are centered on its application as a building block, where the pyridine (B92270) N-oxide functionality is crucial for the synthetic pathway. The isopropyl and methyl groups provide specific substitution patterns required for the biological activity of the final product. Beyond this role as a synthetic intermediate, dedicated studies on the intrinsic properties and reactivity of 5-Isopropyl-2-methylpyridine 1-oxide are not extensively reported in publicly available literature.
| Research Area | Key Finding | Application Context | Reference |
|---|---|---|---|
| Synthetic Chemistry | Serves as a key intermediate in the synthesis of complex heterocyclic molecules. | Development of endothelin receptor antagonists. | google.comgoogleapis.com |
| Medicinal Chemistry | The "5-isopropyl-pyridine" moiety, via its N-oxide, is a structural component for pharmacologically active agents. | Precursor to compounds like 5-isopropyl-pyridine-2-sulfonic acid derivatives. | google.comgoogleapis.com |
Unexplored Research Avenues and Challenges
The limited focus on 5-Isopropyl-2-methylpyridine 1-oxide as merely a synthetic intermediate leaves a wide array of research opportunities unexplored. Significant challenges, primarily related to its synthesis and reactivity, also present avenues for investigation.
Unexplored Research Avenues:
Detailed Synthesis and Characterization: While its formation is implied in patent literature, a detailed study on the optimized synthesis and complete spectroscopic characterization (NMR, IR, MS) and single-crystal X-ray diffraction of pure 5-Isopropyl-2-methylpyridine 1-oxide has not been published. General methods for oxidizing pyridines, such as using hydrogen peroxide in acetic acid, could be a starting point. researchgate.net
Coordination Chemistry: Pyridine N-oxides are effective ligands for coordinating with metal ions. rsc.org The synthesis and characterization of coordination complexes of 5-Isopropyl-2-methylpyridine 1-oxide with various transition metals (e.g., Cobalt, Manganese, Copper) could yield novel coordination polymers with interesting thermal or magnetic properties. iucr.org
Catalytic Potential: Chiral pyridine N-oxides have emerged as efficient nucleophilic organocatalysts in asymmetric synthesis. mdpi.comacs.org The synthesis of a chiral variant of 5-Isopropyl-2-methylpyridine 1-oxide and an investigation into its catalytic activity could open new applications in acyl transfer reactions or dynamic kinetic resolutions. acs.org
Biodegradation Studies: Pyridine derivatives can be environmental contaminants, and microorganisms have been shown to degrade them. wikipedia.org Studying the potential for microbial degradation of 5-Isopropyl-2-methylpyridine 1-oxide could provide insights into its environmental fate and potential bioremediation strategies.
Research Challenges:
Regioselectivity in Functionalization: A primary challenge in pyridine chemistry is controlling the position of further functionalization. nih.gov Electrophilic substitution on pyridine N-oxides typically occurs at specific positions, and nucleophilic substitution requires a suitable leaving group. abertay.ac.uk Developing methods for the selective C-H functionalization of the 5-Isopropyl-2-methylpyridine 1-oxide ring at positions other than those typically favored would be a significant synthetic challenge.
Purification and Stability: The multi-step syntheses described in patents often result in crude mixtures requiring extensive purification. google.comgoogle.com Developing robust purification protocols for this specific N-oxide and assessing its long-term stability under various conditions are necessary for its broader use as a reliable chemical reagent.
Outlook for Advanced Studies and Applications
The future for 5-Isopropyl-2-methylpyridine 1-oxide lies in moving beyond its current, narrow role and exploring its potential in diverse chemical fields. Advanced computational and experimental studies are key to unlocking this potential.
Outlook for Advanced Studies:
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the compound's electronic structure, molecular electrostatic potential, and reactivity. thegoodscentscompany.com Such studies can guide experimental work by identifying the most likely sites for electrophilic or nucleophilic attack and predicting the stability of potential metal complexes.
Mechanistic Investigations: For reactions where this compound could serve as a catalyst or ligand, detailed mechanistic studies are warranted. Kinetic studies and the isolation of reaction intermediates could elucidate the precise role of the N-oxide and its substituents in influencing reaction outcomes. acs.org
Outlook for Applications:
Novel Pharmaceuticals: While already used as an intermediate for endothelin receptor antagonists, its structural motifs could be valuable in designing other classes of therapeutic agents. For example, substituted methylpyridine analogues have been investigated as inhibitors for inducible nitric oxide synthase (iNOS). nih.gov This N-oxide could serve as a starting point for a new library of compounds for biological screening.
Agrochemicals: The parent compound, 2-methylpyridine (B31789) (2-picoline), is a precursor to the agrichemical nitrapyrin. wikipedia.org Investigations into the biological activity of derivatives of 5-Isopropyl-2-methylpyridine 1-oxide could lead to the development of new pesticides or herbicides.
Functional Materials: As a ligand, it could be used to create metal-organic frameworks (MOFs) or coordination polymers. iucr.org Depending on the choice of metal and synthesis conditions, these materials could have applications in gas storage, catalysis, or as molecular sensors.
By systematically addressing the current gaps in knowledge and exploring these advanced applications, the scientific community can elevate 5-Isopropyl-2-methylpyridine 1-oxide from a simple intermediate to a versatile tool in modern chemistry.
Q & A
Q. What are the critical safety protocols for handling 5-isopropyl-2-methylpyridine 1-oxide in laboratory settings?
Answer: When handling 5-isopropyl-2-methylpyridine 1-oxide or structurally similar pyridine derivatives, adhere to the following safety measures:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood with adequate ventilation .
- Emergency Procedures:
- Fire Safety: Use water spray, alcohol-resistant foam, or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus .
Q. What analytical methods are recommended for purity assessment and structural characterization of 5-isopropyl-2-methylpyridine 1-oxide?
Answer: Key methodologies include:
- HPLC with Buffered Mobile Phases:
- Buffer Preparation: Dissolve 15.4 g ammonium acetate in 1 L water, adjust to pH 6.5 with 10% acetic acid. This ensures stable separation conditions for polar heterocyclic compounds .
- Spectroscopic Techniques:
- NMR: Analyze substituent effects on the pyridine ring (e.g., isopropyl and methyl groups) to confirm regiochemistry.
- Mass Spectrometry: Monitor molecular ion peaks and fragmentation patterns to verify structural integrity.
- Regulatory Compliance: Follow pharmacopeial guidelines for residual solvent testing, ensuring compliance with thresholds for research-grade compounds .
Advanced Research Questions
Q. How can adsorption and surface reactivity studies be designed to evaluate 5-isopropyl-2-methylpyridine 1-oxide’s stability in indoor environments?
Answer:
- Experimental Design:
- Surface Selection: Use materials common in lab settings (e.g., glass, stainless steel) to study adsorption kinetics.
- Microspectroscopic Imaging: Employ techniques like AFM-IR or ToF-SIMS to map molecular interactions at nanoscale resolutions .
- Oxidant Exposure: Simulate indoor air conditions with ozone or NOx to assess degradation pathways.
- Data Interpretation: Correlate surface adsorption rates with environmental factors (humidity, temperature) to predict compound stability .
Q. What synthetic strategies are effective for derivatizing 5-isopropyl-2-methylpyridine 1-oxide to study its pharmacological potential?
Answer:
- Functionalization Approaches:
- Sulfonation/Sulfoxidation: Modify the pyridine N-oxide moiety using conditions analogous to omeprazole synthesis (e.g., controlled oxidation with meta-chloroperbenzoic acid) .
- Side-Chain Modifications: Introduce halogen or carboxylate groups via nucleophilic substitution, as demonstrated in structurally related imidazolinone derivatives .
- Purification Challenges: Use gradient HPLC to separate stereoisomers or regioisomers, particularly when introducing bulky substituents like isopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
